molecular formula C17H25NO3 B562172 3-Nitro-1-(4-octylphenyl)propan-1-one CAS No. 899822-97-0

3-Nitro-1-(4-octylphenyl)propan-1-one

Cat. No.: B562172
CAS No.: 899822-97-0
M. Wt: 291.391
InChI Key: NJNSEIUIBRRLDJ-UHFFFAOYSA-N
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Description

3-Nitro-1-(4-octylphenyl)propan-1-one: is an organic compound with the molecular formula C17H25NO3 . It is a nitro ketone derivative, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring substituted with an octyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one typically involves the nitration of 1-(4-octylphenyl)propan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nitro-1-(4-octylphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study the effects of nitro and ketone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, it is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod, an impurity of Fingolimod, which is a novel immune modulator used in transplant medicine .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Nitro-1-(4-octylphenyl)propan-1-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects on cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-1-(4-octylphenyl)propan-1-one is unique due to the presence of both a long hydrophobic octyl chain and a reactive nitro group. This combination of properties makes it versatile for various applications, from organic synthesis to potential therapeutic uses .

Properties

IUPAC Name

3-nitro-1-(4-octylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNSEIUIBRRLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro-1-(4-octylphenyl)propan-1-one (110 g) and acetone (1 L) are charged into a round bottom flask equipped with a condenser and guard tube and stirred. Sodium nitrite (271 g) is added and the mixture is slowly heated to 80° C. and maintained at that temperature for about 21 hours. The mass is cooled to 58° C., sodium nitrite (10 g) is added, and the mass is maintained at 78° C. for about 6 hours. The solvent is evaporated under reduced pressure. The compound obtained is diluted with water (250 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layer is dried over anhydrous sodium sulphate (50 g) and concentrated under reduced pressure to give solid. Hexane (500 mL) is added and the mixture is cooled to −10° C. and stirred for 20 minutes. The formed solid is separated by filtration and washed with cold hexane (2×100 mL) to obtain the title compound as an off-white solid. Yield: 75 g.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
271 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Octanophenone (250 g) and dichloromethane (1250 mL) are charged into a round bottom flask at 25-30° C. and stirred. The mixture is cooled to −10° C. to −5° C. and triethylsilane (327.9 g) is added. A solution of titanium tetrachloride (244.1 g) in dichloromethane (1250 mL) is added over a period of 15 minutes and the obtained reaction mixture is maintained at 0-5° C. for 3 hours. The reaction mixture is filtered through a hyflo bed, washed with dichloromethane (500 mL) and the filtrate obtained is charged into a second round bottom flask. The reaction mass (filtrate) is cooled to −10° C. to −5° C. and aluminium chloride (213.2 g) is slowly added to the reaction mass over a period of 15 minutes. A solution of 3-chloropropionyl chloride (173.5 g) in dichloromethane (500 mL) is added over a period of 15 minutes and the obtained reaction mixture is maintained at −10° C. to −5° C. for 3 hours. Water (2500 mL) precooled to 0-10° C. is slowly added at the same temperature and the reaction mixture is stirred for about 1 hour at a temperature of 25-30° C. The organic layer is separated, washed with 5% sodium bicarbonate solution (1250 mL), followed by 20% brine solution (1250 mL) and the organic layer is concentrated under vacuum at 45° C. to obtain crude product (751 g). The crude product obtained and dimethyl formamide (1500 mL) are charged into a round bottom flask at 25-35° C. and stirred. Sodium nitrite (135.5 g) is added and reaction mixture is maintained at 30-35° C. for 3 hour. Water (2500 mL) and ethyl acetate (2500 mL) are added to the reaction mixture, stirred for 30 minutes. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (500 mL). The organic layers are combined, washed with 5% brine solution (2×2500 mL) and concentrated under reduced pressure at 45° C. Hexane (500 mL) is added to the obtained compound and evaporated under reduced pressure at 45° C. to give the title compound.
Quantity
2500 mL
Type
solvent
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two
Name
Quantity
2500 mL
Type
solvent
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
1250 mL
Type
solvent
Reaction Step Four
Quantity
327.9 g
Type
reactant
Reaction Step Five
Quantity
213.2 g
Type
reactant
Reaction Step Six
Quantity
173.5 g
Type
reactant
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Seven
Quantity
135.5 g
Type
reactant
Reaction Step Eight
Quantity
1250 mL
Type
solvent
Reaction Step Nine
Quantity
244.1 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

3-Chloro-1-(4-octylphenyl)propan-1-one obtained in Example 1 and dimethylformamide (250 mL) are charged into a round bottom flask and stirred for dissolution at 25-30° C. Sodium nitrite (25.66 g) is charged into the flask and the reaction mixture is stirred 25-30° C. for about 90 minutes. The reaction mixture is added to a mixture of water (500 mL) precooled to 0-5° C. and ethyl acetate (250 mL), stirred, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (250 mL) and the organic layer is combined with the initial organic layer. The combined organic layer is washed with water (250 mL) followed by brine solution (100 mL), dried over sodium sulphate (50 g), and evaporated under reduced pressure at 45° C. to obtain the crude compound. The crude compound is dissolved in hexane (500 mL) at 26° C., is cooled to −10° C., and stirred for about 40 minutes at the same temperature. The obtained solid is filtered, washed with precooled hexane (100 mL), and dried at 26° C. to give 37.0 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step One
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25.66 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
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Type
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250 mL
Type
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